Furyloxyfen

Description

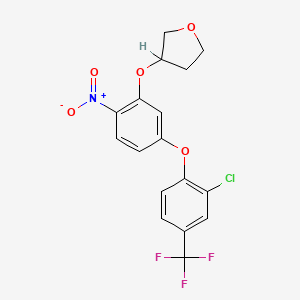

Structure

3D Structure

Properties

CAS No. |

80020-41-3 |

|---|---|

Molecular Formula |

C17H13ClF3NO5 |

Molecular Weight |

403.7 g/mol |

IUPAC Name |

3-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]oxolane |

InChI |

InChI=1S/C17H13ClF3NO5/c18-13-7-10(17(19,20)21)1-4-15(13)26-11-2-3-14(22(23)24)16(8-11)27-12-5-6-25-9-12/h1-4,7-8,12H,5-6,9H2 |

InChI Key |

WYJOEQHHWHAJRB-UHFFFAOYSA-N |

SMILES |

C1COCC1OC2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1COCC1OC2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Overcoming Metabolic Resistance

Since metabolic resistance confers broad, unpredictable resistance patterns, strategies to counteract it are crucial.

Use of Synergists: Herbicide synergists are compounds that inhibit the enzymes responsible for metabolic detoxification. For example, P450 inhibitors can be co-formulated with a herbicide to restore its efficacy in weed populations where resistance is due to enhanced P450 activity. usda.gov This approach blocks the primary defense of the resistant weed, allowing the herbicide to reach its target.

Exploiting Collateral Sensitivity: Some resistance mechanisms can create new vulnerabilities in the plant. This phenomenon, known as collateral sensitivity, occurs when the evolution of resistance to one herbicide renders the weed population more susceptible to another, often chemically unrelated, herbicide. nih.gov For example, a mutation that alters a detoxification enzyme to act on furyloxyfen might simultaneously reduce its ability to detoxify a different class of herbicide. Identifying and exploiting these evolutionary trade-offs can be a powerful resistance management tool.

Advanced Diagnostic and Monitoring Tools

Rapid detection of resistance mechanisms allows for timely and targeted management interventions.

Molecular Diagnostics: Developing rapid, field-deployable molecular tests to detect specific resistance alleles (e.g., ΔG210 in the PPO gene) can inform herbicide selection. mdpi.com If a TSR mutation is detected, farmers can avoid using herbicides from the affected chemical family.

Gene Expression Profiling: For metabolic resistance, which is more complex and often polygenic, analyzing the expression levels of key detoxification genes (like P450s and GSTs) in a weed population can indicate the presence of NTSR and guide the use of appropriate synergists or alternative control methods. mdpi.com

By integrating these molecular-level strategies—from novel herbicide design to the use of synergists and advanced diagnostics—it is possible to create more durable and effective weed management programs that mitigate the threat of resistance to furyloxyfen and other critical herbicides.

Synthetic Chemistry, Derivatization, and Structure Activity Relationship Sar of Furyloxyfen

Chemoenzymatic and Asymmetric Synthetic Pathways for Furyloxyfen and its Analogues

The synthesis of diphenyl ether herbicides like this compound traditionally involves chemical methods such as the Ullmann condensation. This reaction typically joins a phenol (B47542) with an aryl halide in the presence of a copper catalyst. For instance, the synthesis of acifluorfen (B165780), a structurally related diphenyl ether, involves the condensation of 2-chloro-4-trifluoromethylphenol with 2-nitro-5-fluorobenzonitrile, followed by hydrolysis. wikipedia.org

While purely chemical syntheses are common, the field is increasingly exploring chemoenzymatic and asymmetric approaches to produce specific stereoisomers of chiral herbicides. Many herbicides, including some diphenyl ethers, possess chiral centers, and often only one enantiomer exhibits the desired biological activity. The use of enzymes can offer high stereoselectivity, leading to the production of enantiomerically pure compounds.

Although specific chemoenzymatic routes for this compound are not extensively documented in publicly available research, the principles can be inferred from studies on other complex molecules. For example, kinetic resolution using enzymes like lipases has been successfully employed to separate enantiomers of various chiral compounds. chemicalbook.com Such a strategy could theoretically be applied to resolve a racemic mixture of a this compound precursor, yielding the more active enantiomer. Asymmetric synthesis, another powerful strategy, aims to create a single enantiomer directly. This can be achieved using chiral catalysts or auxiliaries. While specific examples for this compound are scarce, the general methodologies are well-established in organic synthesis.

Rational Design and Synthesis of Novel this compound Derivatives

The rational design of new herbicide candidates aims to improve upon existing structures by enhancing their efficacy, selectivity, and environmental profile. This involves targeted modifications to the molecular structure based on an understanding of its interaction with the target enzyme.

Structure-activity relationship (SAR) studies of diphenyl ether herbicides have provided valuable insights into which parts of the molecule are critical for its herbicidal activity. For this compound and its analogues, key structural features include the two phenyl rings, the ether linkage, and various substituents on the rings.

Research on analogues of the related diphenyl ether herbicide, acifluorfen, has shown that modifications to the substituents on the benzene (B151609) rings can significantly impact herbicidal activity. nyxxb.cn For instance, a study on acifluorfen analogues where the carboxyl group was modified to various esters and amides revealed significant differences in their herbicidal effects against different weed species.

The following table, based on findings from acifluorfen analogues, illustrates how structural modifications can influence herbicidal activity. These relationships provide a framework for the rational design of novel this compound derivatives.

Table 1: Herbicidal Activity of Acifluorfen Analogues with Modifications on the Benzoic Acid Moiety nyxxb.cn

| Compound ID | R Group (Modification) | Weed Species | Inhibition (%) |

| I-1 | -OH (Acifluorfen) | Abutilon theophrasti | 85 |

| II-1 | -NHCH₃ | Abutilon theophrasti | 70 |

| II-3 | -N(CH₃)₂ | Abutilon theophrasti | 90 |

| III-1 | -OCH₃ | Abutilon theophrasti | 95 |

| III-2 | -OCH₂CH₃ | Abutilon theophrasti | 92 |

This interactive table is based on data from analogues of acifluorfen and is presented to illustrate the principles of SAR for diphenyl ether herbicides.

These findings suggest that the nature of the substituent at the carboxyl position plays a crucial role in determining the herbicidal spectrum and potency. For example, certain ester derivatives showed enhanced activity against specific weeds compared to the parent acid. nyxxb.cn Such insights are directly applicable to the design of new this compound derivatives, where modifications to the corresponding positions could be explored to enhance PPO inhibition.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mst.dk For PPO-inhibiting herbicides, QSAR models can predict the herbicidal efficacy of novel derivatives before their synthesis, thus saving time and resources.

Key parameters often considered in QSAR models for this class of herbicides include:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is an indicator of the compound's hydrophobicity.

Electronic parameters: Such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents.

Steric parameters: Like Taft steric parameters or molecular volume, which quantify the size of substituents.

By developing a QSAR model for a series of this compound analogues, researchers can identify the optimal combination of these properties to maximize PPO inhibition.

Mechanistic Insights from Chemical Structure-Biological Activity Correlations

The correlation between the chemical structure of diphenyl ether herbicides and their biological activity provides insights into their mechanism of action at the molecular level. The binding of these inhibitors to the PPO enzyme is a key event, and understanding this interaction is fundamental to designing more effective compounds.

The crystal structure of PPO in complex with inhibitors has revealed that these herbicides bind to the active site of the enzyme, preventing the natural substrate, protoporphyrinogen (B1215707) IX, from binding. embopress.org The diphenyl ether molecule typically orients itself in a specific conformation within the active site, with the two phenyl rings adopting a twisted arrangement.

SAR studies have shown that the presence of specific substituents is crucial for this binding. For example, in many diphenyl ether herbicides, a substituent at the para position of one of the phenyl rings is essential for high activity. The nature and position of other substituents can fine-tune the binding affinity and, consequently, the inhibitory potency. The correlation of these structural features with the observed herbicidal activity helps to build a comprehensive picture of the inhibitor-enzyme interaction, guiding the future design of PPO-inhibiting herbicides.

Environmental Fate and Transformation Dynamics of Furyloxyfen

Phototransformation Pathways and Kinetics of Furyloxyfen in Aquatic and Terrestrial Matrices

There is a notable absence of specific studies on the phototransformation of this compound in either aquatic or terrestrial environments. While related compounds in the nitrophenyl ether class of herbicides are known to undergo photodegradation, the specific pathways, kinetics, and resulting transformation products for this compound have not been detailed in the accessible scientific literature. Research on analogous compounds suggests that photolysis can be a significant degradation route, often influenced by factors such as pH, the presence of photosensitizers, and the matrix (water or soil) in which the compound is present. nih.gov However, without dedicated studies on this compound, its photolytic half-life and the nature of its photodegradation remain speculative.

Microbial Degradation Processes of this compound in Environmental Systems

The role of microorganisms in the degradation of this compound is another area with a significant information gap. Microbial action is a primary driver of pesticide dissipation in soil and water for many chemicals. researchgate.net For some herbicides, microbial degradation leads to the formation of various metabolites through processes like hydroxylation, demethylation, and cleavage of ether bonds. scribd.com However, specific microbial species responsible for degrading this compound, the enzymatic pathways involved, and the rate of degradation (e.g., half-life in different soil types) are not documented in available research. One database explicitly states that data on the soil degradation of this compound is unavailable. herts.ac.uk

Enantioselective Environmental Dissipation and Persistence of this compound

This compound is recognized as a chiral compound, meaning it exists as enantiomers—non-superimposable mirror images of each other. researchgate.net For many chiral pesticides, enantiomers can exhibit different rates of degradation in the environment due to the stereospecificity of biological processes. researchgate.net This can lead to an enrichment of one enantiomer over the other in soil or water, a phenomenon with potential implications for environmental risk assessment.

Despite the identification of this compound as a chiral herbicide, there are no published studies on its enantioselective behavior in the environment. Research on other chiral pesticides, such as pyriproxyfen, has demonstrated that enantioselective degradation does occur in soil, with half-lives varying between the different enantiomers. nih.gov This highlights the importance of such studies, yet for this compound, data on the differential persistence and dissipation of its enantiomers is absent.

Bioavailability and Mobility of this compound in Environmental Compartments

The bioavailability and mobility of a pesticide determine its potential to be taken up by organisms and to move within and between environmental compartments like soil and water. Key factors influencing these characteristics include a compound's water solubility, its tendency to adsorb to soil particles (measured by the organic carbon-water (B12546825) partition coefficient, Koc), and its persistence.

Computational and Biophysical Approaches in Furyloxyfen Research

Molecular Docking and Dynamics Simulations for Furyloxyfen-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as a this compound-like herbicide, and its protein target, Protoporphyrinogen (B1215707) Oxidase (PPO). mdpi.comacs.org These methods provide atomic-level details of how these inhibitors bind to the enzyme's active site and can help explain the molecular basis of their efficacy and resistance. acs.orguky.edu

Molecular Docking: This technique predicts the preferred orientation and conformation of a molecule when bound to a receptor. acs.org For PPO inhibitors, docking studies are used to place the herbicide into the catalytic domain of the PPO enzyme. awsjournal.orgscielo.br These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and key amino acid residues in the active site. scielo.brntu.edu.sg For example, studies on various PPO inhibitors have shown that they often bind within a hydrophobic pocket of the enzyme. nih.gov Docking can also help in understanding resistance; for instance, if a mutation in an amino acid residue alters the binding pocket, the inhibitor may no longer fit effectively, reducing its activity. acs.org

| Technique | Primary Application | Key Insights Gained | Relevance to this compound |

|---|---|---|---|

| Molecular Docking | Predicting the binding pose of an inhibitor in the PPO active site. acs.org | Identification of key amino acid residues, prediction of binding affinity (binding energy), and understanding of structure-activity relationships (SAR). scielo.brnih.gov | Predicts how this compound orients itself within the PPO active site to effectively block the substrate. |

| Molecular Dynamics (MD) Simulation | Simulating the movement of the enzyme-inhibitor complex over time. acs.org | Assessment of binding stability, analysis of conformational changes, and elucidation of resistance mechanisms. nih.govacs.org | Provides insights into the stability of the this compound-PPO interaction and how the enzyme might adapt to its presence. |

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule like this compound. acs.orgresearchgate.net These methods provide a fundamental understanding of a compound's stability, reactivity, and potential interaction sites, which are crucial for its herbicidal activity. nih.govinformahealthcare.com

By solving approximations of the Schrödinger equation, these calculations can determine various molecular descriptors:

Electron Distribution and Electrostatic Potential: These calculations map the electron density across the this compound molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information helps predict which parts of the molecule are likely to engage in interactions, such as hydrogen bonding or electrostatic interactions, with the PPO enzyme's active site. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.orgorientjchem.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. wjarr.com For this compound, these parameters would help quantify its potential to react within the biological system.

Reactivity Descriptors: From HOMO and LUMO energies, other properties like chemical potential, hardness, softness, and electrophilicity can be derived. researchgate.netwjarr.com These descriptors provide a quantitative measure of the molecule's reactivity and can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate a compound's electronic features with its herbicidal potency. informahealthcare.comorientjchem.org

While specific DFT studies on this compound are not widely published, the methodology is standard in agrochemical research for characterizing new compounds and understanding their mechanism of action at an electronic level. nexgenagrichem.co.ukjustia.com

| Descriptor | Description | Significance for this compound |

|---|---|---|

| Molecular Electrostatic Potential (MESP) | A 3D map of the electrostatic potential around the molecule. | Identifies positive and negative regions, predicting sites for non-covalent interactions with the PPO target. researchgate.net |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. acs.org | Indicate the molecule's electron-donating and electron-accepting capabilities, respectively. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wjarr.com | A key indicator of chemical stability and reactivity. A smaller gap often correlates with higher reactivity. |

| Global Reactivity Indices (Hardness, Electrophilicity) | Parameters derived from orbital energies that quantify reactivity. researchgate.net | Provide a quantitative basis for comparing the reactivity of this compound with other herbicides and for building predictive QSAR models. |

In Silico Prediction of Metabolic Pathways and Metabolite Structures

In silico (computational) tools are increasingly used to predict how pesticides like this compound are metabolized by organisms. nih.gov These methods can forecast the metabolic fate of a compound before extensive and costly experimental studies are conducted. nih.govcam.ac.uk The prediction process generally involves identifying likely sites of metabolism on the parent molecule and then generating the structures of potential metabolites. frontiersin.orgacs.org

Several computational approaches are used for this purpose:

Expert Rule-Based Systems: These systems use a predefined library of known biotransformation rules. cam.ac.ukacs.org For a given molecule like this compound, the software searches for functional groups (e.g., ether linkages, aromatic rings) and applies relevant metabolic reactions (e.g., hydroxylation, cleavage) to predict possible metabolite structures. mdpi.com

Machine Learning and QSAR Models: Trained on large datasets of known metabolic transformations, these models can predict the "site of metabolism" (SoM)—the specific atom or bond on the molecule most likely to be modified by metabolic enzymes like cytochrome P450s. acs.orgacs.org Tools such as SyGMa, GLORYx, and BioTransformer are examples of platforms that can predict metabolite structures. mdpi.comresearchgate.net

Docking-Based Approaches: This method involves docking the pesticide molecule into the active sites of major metabolic enzymes (e.g., various CYP450 isoforms) to determine if a productive binding orientation is possible, thus predicting susceptibility to metabolism by that enzyme. researchgate.net

For a compound like this compound, these in silico tools would predict a series of potential metabolites resulting from reactions such as hydroxylation of the aromatic rings, cleavage of the ether bond connecting the phenyl and nitrophenyl rings, or modifications to the tetrahydrofuran (B95107) moiety. mdpi.com The accurate prediction of metabolite structures is crucial, as these products can have different biological activity and toxicity profiles than the parent compound. acs.org While these computational tools are powerful, their predictions often require experimental validation. frontiersin.org

Biophysical Characterization Techniques for PPO-Furyloxyfen Binding

Biophysical techniques are essential for experimentally validating and quantifying the interaction between an inhibitor like this compound and its target enzyme, PPO. reactionbiology.com These assays provide critical data on binding affinity, kinetics, and the thermodynamic properties of the interaction.

Commonly used biophysical methods in PPO inhibitor research include:

Fluorescence-Based Assays: This is a primary method for measuring PPO enzyme activity and its inhibition. mdpi.comnih.gov The assay monitors the conversion of the non-fluorescent substrate, protoporphyrinogen IX, into the highly fluorescent product, protoporphyrin IX. nih.govnih.govpnas.org In the presence of an inhibitor like this compound, the rate of fluorescence increase is reduced. This allows for the determination of key inhibitory parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). mdpi.com This method is highly sensitive and suitable for high-throughput screening of potential inhibitors. nih.govnih.gov

Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry (DSF) or ThermoFAD, this technique measures changes in the thermal stability of a protein upon ligand binding. axxam.comwikipedia.org When an inhibitor binds to PPO, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ). mdpi.comaxxam.com The magnitude of this "thermal shift" is indicative of a direct binding interaction. mdpi.com The ThermoFAD method specifically monitors the intrinsic fluorescence of the FAD cofactor within PPO, providing a label-free way to detect binding. mdpi.com

Surface Plasmon Resonance (SPR): This technique provides real-time data on the kinetics of binding, including the association (on-rate) and dissociation (off-rate) of the inhibitor. reactionbiology.com By measuring these rates, the binding affinity (K₋) can be precisely calculated. This level of detail is valuable for understanding the structure-activity relationship and optimizing the inhibitor's residence time on the target. reactionbiology.com

These biophysical assays provide the quantitative data needed to confirm the predictions made by computational models and are crucial for characterizing the potency and mechanism of new PPO-inhibiting herbicides.

| Technique | Principle | Key Parameter Measured | Application in this compound Research |

|---|---|---|---|

| Fluorescence Assay | Measures the rate of formation of fluorescent protoporphyrin IX from its non-fluorescent substrate. nih.govpnas.org | IC₅₀, Kᵢ (inhibition constant) mdpi.comnih.gov | To quantify the inhibitory potency of this compound against PPO. |

| Thermal Shift Assay (TSA / ThermoFAD) | Detects changes in protein melting temperature (Tₘ) upon ligand binding. mdpi.comaxxam.com | ΔTₘ (change in melting temperature) mdpi.com | To confirm direct binding of this compound to the PPO enzyme. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as molecules bind and dissociate. reactionbiology.com | kₐ (on-rate), k₋ (off-rate), K₋ (affinity) | To determine the detailed binding kinetics and affinity of the this compound-PPO interaction. |

Future Research Directions and Translational Applications of Furyloxyfen Knowledge

Discovery of Novel PPO Inhibitors Inspired by Furyloxyfen's Scaffold

The chemical architecture of this compound, characterized as a (RS)-5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrophenyl tetrahydro-3-furyl ether, belongs to the diphenyl-ether class, a foundational group of PPO inhibitors. herts.ac.ukcambridge.org This scaffold serves as a valuable template for the discovery of new herbicidal molecules. The search for novel PPO inhibitors is a key objective for agrochemists, aiming to develop compounds with new chemotypes and improved efficacy. nih.gov

Future research can leverage this compound's structure through several strategies:

Scaffold Hopping and Pharmacophore Modeling : By identifying the essential chemical features (pharmacophore) of this compound responsible for PPO binding, researchers can design entirely new molecular backbones that retain herbicidal activity. This "scaffold hopping" approach was successfully used to develop novel N-phenyltriazinone derivatives, demonstrating its potential for creating new chemical classes of PPO inhibitors. acs.org

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound molecule—such as altering substituent groups on the phenyl rings or modifying the ether linkage—can elucidate how different parts of the molecule contribute to its herbicidal potency. This knowledge is crucial for optimizing new compounds. For example, research on N-isoxazolinylphenyltriazinones involved detailed SAR optimization to identify candidates with nanomolar-range PPO inhibitory activity. nih.gov

Artificial Intelligence in Design : Modern approaches utilizing artificial intelligence can accelerate the discovery process. awsjournal.orgscielo.br An AI platform was used to identify a novel class of PPO inhibitors, the 4-chloro-2-pentenamides, by predicting their target and herbicidal potential. awsjournal.orgscielo.br Similar computational tools could analyze the this compound scaffold and its derivatives to predict their binding affinity and selectivity, streamlining the design of new candidates.

The goal of this research is to develop new PPO inhibitors that not only possess high potency but may also overcome existing resistance issues and exhibit favorable environmental profiles. acs.orgresearchgate.net

| Novel PPO Inhibitor Class | Discovery/Design Strategy | Key Research Finding | Reference(s) |

| 4-chloro-2-pentenamides | Artificial Intelligence (AI) Algorithm | Good pre- and post-emergent activity on Amaranthus palmeri. scielo.br | awsjournal.orgscielo.br |

| N-isoxazolinylphenyltriazinones | SAR-Based Structure Optimization | Identified compound 5a with higher potency than commercial standards saflufenacil (B1680489) and trifludimoxazin (B1651332). nih.gov | nih.gov |

| N-phenyltriazinones (oxime ether/ester) | Scaffold Hopping | Compound B16 showed excellent enzyme inhibition and greater safety for several major crops compared to trifludimoxazin. acs.org | acs.org |

Application of Systems Biology and Omics Technologies in Understanding this compound Action and Resistance

The emergence of weed resistance to herbicides is a major threat to sustainable agriculture. frontiersin.org While PPO inhibitors have been effective for decades, resistance has been documented in several weed species, such as Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri. cambridge.orgpnas.orgnih.gov Understanding the molecular basis of how this compound works and how weeds evolve resistance is paramount, and systems biology provides a powerful toolkit for this purpose.

A systems biology approach integrates various "omics" data to build a comprehensive picture of the biological system:

Genomics : This involves sequencing the PPO genes (often PPX1 and PPX2, encoding plastid and mitochondrial isoforms, respectively) in susceptible versus resistant weed populations. frontiersin.orgpnas.org This can identify target-site mutations, such as the well-documented codon deletion for glycine (B1666218) at position 210 (ΔG210) in the PPX2 gene of Amaranthus species, which confers broad resistance to PPO inhibitors. nih.gov Another identified mutation is a glycine to alanine (B10760859) substitution at position 399 (G399A). frontiersin.org

Transcriptomics (RNA-Seq) : By analyzing the entire set of RNA transcripts, researchers can identify genes that are overexpressed in response to this compound treatment. This is key to uncovering non-target-site resistance mechanisms, such as enhanced herbicide metabolism, where genes encoding detoxification enzymes (e.g., cytochrome P450 monooxygenases) are upregulated.

Proteomics : This technique quantifies protein levels, allowing researchers to confirm if the overexpression of genes, such as the PPO target itself or metabolic enzymes, translates into higher protein production. nih.gov

Metabolomics : This approach analyzes the complete set of metabolites in a plant. Following this compound application, metabolomics can confirm the accumulation of protoporphyrin IX, the photodynamic molecule responsible for cell death, and identify other metabolic pathways that may be altered in resistant plants. scielo.br

By applying these technologies, researchers can build detailed models of the molecular networks that govern this compound's efficacy and the evolutionary pathways leading to resistance. This knowledge is critical for developing resistance management strategies and for designing new herbicides that can bypass these resistance mechanisms. cambridge.org

Development of Predictive Models for this compound Environmental Behavior

Predicting how a pesticide will behave in the environment is essential for assessing its risk and ensuring its sustainable use. science.gov this compound presents a particularly interesting case for environmental modeling due to its chiral nature; the molecule exists in different stereoisomers (enantiomers). herts.ac.uk Enantiomers have identical physical and chemical properties in a non-chiral environment but can behave very differently in biological systems and during degradation in soil and water, a phenomenon known as enantioselectivity. researchgate.netmdpi.com

Developing robust predictive models for this compound's environmental fate requires integrating several key factors: science.gov

Enantioselective Degradation : Models must account for the potentially different degradation rates of this compound's enantiomers in soil and water. acs.org Biological processes are the main drivers of enantioselectivity, so factors influencing microbial activity (pH, temperature, soil type) can alter the enantiomeric fraction (the relative proportion of enantiomers) over time. researchgate.net

Transport and Partitioning : The movement of this compound in soil (leaching), water (runoff), and air (volatilization) must be modeled. This involves parameters such as its soil-organic-carbon partition coefficient (Koc), water solubility, and vapor pressure.

Chirality in Ecotoxicology : Since enantiomers can have different toxicities to non-target organisms, models that predict the concentration of each specific enantiomer over time are needed for a more accurate ecological risk assessment. nih.gov

Future research should focus on gathering enantiomer-specific data to parameterize these models effectively. This will lead to more accurate predictions of this compound's persistence, mobility, and potential impact, supporting regulatory decisions and promoting safer application practices.

| Model Parameter | Description | Relevance for this compound | Reference(s) |

| Degradation Rate (DT₅₀) | Time for 50% of the compound to degrade. | Must be determined for individual enantiomers and the racemic mixture in different soil types and conditions (aerobic, anaerobic). | researchgate.netmdpi.com |

| Soil Partition Coefficient (Koc) | The tendency of the compound to bind to soil organic carbon. | Influences leaching potential. While often assumed to be identical for enantiomers, differential sorption can occur. | science.gov |

| Enantiomeric Fraction (EF) | The ratio of one enantiomer to the total concentration of both. | Tracks changes in stereoisomer composition over time, which is critical for assessing fate and toxicity. | researchgate.netmdpi.com |

| Hydrolysis Rate | Degradation due to reaction with water. | Important for fate in aquatic systems; may or may not be enantioselective depending on the mechanism. | science.gov |

| Photolysis Rate | Degradation due to sunlight. | Important for fate on plant and soil surfaces. | science.gov |

Sustainable Agrochemical Development Based on this compound Research Insights

The accumulated knowledge from studying this compound and its PPO inhibitor class provides a strong foundation for the future of sustainable agrochemical development. acs.org The ultimate goal is to create crop protection products that are highly effective, economically viable, and environmentally benign. acs.orgresearchgate.net

Key insights from this compound research can drive sustainability in several ways:

Designing Enantiopure or Enantioenriched Products : If one enantiomer of this compound is found to be significantly more herbicidally active than the other, developing a single-enantiomer product could drastically reduce the chemical load on the environment without sacrificing efficacy. researchgate.net This represents a more sustainable approach that is a core principle of green chemistry. researchgate.net

Creating Resistance-Proof(er) Herbicides : By understanding the specific molecular changes that confer resistance (e.g., ΔG210 or G399A mutations), chemists can design new PPO inhibitors that are less affected by these alterations. frontiersin.orgnih.gov For instance, the biorational design of the new PPO inhibitor trifludimoxazin highlights this forward-thinking approach. cambridge.org

Developing Innovative Formulations : Research into new delivery systems can enhance the sustainability of existing compounds like this compound. Advanced formulations, such as those that improve retention on foliage or allow for lower use rates, reduce the total amount of herbicide released into the environment. basf.com

Informing Integrated Weed Management (IWM) : A deep understanding of this compound's mode of action and resistance mechanisms allows for its more strategic placement within IWM programs. Rotating herbicides with different modes of action is a cornerstone of sustainable weed control, and detailed knowledge ensures that PPO inhibitors are used most effectively to prolong their utility. cambridge.org

By integrating these research directions, the insights gained from a single compound like this compound can catalyze a broader shift towards a more sustainable paradigm in agriculture, where crop protection is achieved in harmony with environmental stewardship.

Q & A

Q. What are the established protocols for synthesizing Furyloxyfen, and how can purity be validated?

this compound (C₁₇H₁₃ClF₃NO₅) is synthesized via nucleophilic substitution reactions, typically involving intermediates like 2-chloro-4-(trifluoromethyl)phenol. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular integrity. Residual solvents should be quantified using gas chromatography (GC) per ICH guidelines . For academic reproducibility, detailed synthetic pathways and spectral data (¹H/¹³C NMR, IR) must be reported, as outlined in pharmacopeial standards .

Q. What standardized assays are used to evaluate this compound’s herbicidal efficacy?

Post-emergence selectivity assays involve dose-response studies on target weeds (e.g., Amaranthus retroflexus) and non-target crops (e.g., Zea mays). Efficacy is measured via biomass reduction (dry weight comparison) and chlorophyll inhibition rates. A control group treated with adjuvants (e.g., polyethoxylated tallowamine) is essential to assess formulation effects . Data should include ED₅₀ values and statistical significance (p < 0.05) using ANOVA .

Q. How can researchers assess this compound’s environmental persistence and toxicity?

Conduct soil half-life studies under aerobic conditions (OECD 307) and aquatic toxicity assays using Daphnia magna (OECD 202). For ecotoxicology, measure LC₅₀ in fish models (e.g., Oncorhynchus mykiss) and bioaccumulation factors (BCF) via octanol-water partitioning (log Kow = 3.8) . Include metabolite identification (e.g., nitro-reduction products) using LC-QTOF-MS .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy across studies?

Contradictory results often arise from variable soil pH, microbial activity, or adjuvant interactions. Implement a factorial design controlling for:

- Soil type (e.g., loam vs. clay loam)

- Application timing (pre- vs. post-emergence)

- Co-formulants (e.g., surfactants vs. emulsifiers) Use meta-analysis to compare datasets, prioritizing studies with standardized protocols (e.g., Weed Research Organization methodologies) . Address confounding variables via multivariate regression .

Q. What methodological strategies can elucidate this compound’s mode of action at the molecular level?

Employ transcriptomic profiling (RNA-seq) on susceptible weeds to identify differentially expressed genes (DEGs) linked to auxin signaling or cell wall biosynthesis. Validate targets using in vitro enzyme inhibition assays (e.g., ACCase activity). For structural insights, perform molecular docking studies with homology models of putative target proteins (e.g., PDB templates) .

Q. How can metabolic pathways of this compound in non-target organisms be characterized?

Use radiolabeled [¹⁴C]-Furyloxyfen in in vivo metabolism studies (e.g., rat liver microsomes). Identify phase I metabolites (oxidation, hydrolysis) via UPLC-MS/MS and phase II conjugates (glucuronides, sulfates) using enzymatic hydrolysis with β-glucuronidase. Compare metabolic stability across species (e.g., human vs. avian cytochrome P450 isoforms) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response variability in this compound trials?

Fit data to nonlinear regression models (e.g., log-logistic or Weibull functions) to calculate ED₅₀/ED₉₀. Use bootstrap resampling (1,000 iterations) to estimate confidence intervals. For heteroscedastic data, apply generalized least squares (GLS) with variance covariates . Report R² and AIC values to compare model fits .

Q. How should researchers address gaps in this compound’s regulatory toxicology data?

Prioritize OECD-compliant studies for endocrine disruption (e.g., Fish Sexual Development Test, OECD 234) and genotoxicity (Ames test, OECD 471). Cross-reference existing data with structural analogs (e.g., acifluorfen) to predict untested endpoints via read-across methodologies .

Tables for Reference

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 411.74 g/mol | MS |

| log Kow | 3.8 | OECD 117 |

| Soil Half-Life (DT₅₀) | 30–60 days | OECD 307 |

| Water Solubility | 0.89 mg/L (20°C) | OECD 105 |

Table 2: Efficacy of this compound Against Common Weeds (ED₅₀, g/ha)

| Weed Species | ED₅₀ (Loam Soil) | ED₅₀ (Clay Soil) |

|---|---|---|

| Amaranthus retroflexus | 12.5 | 18.3 |

| Chenopodium album | 15.7 | 22.1 |

| Echinochloa crus-galli | 20.9 | 28.4 |

| Data sourced from controlled field trials . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.